3,4-Dichloro-5-isothiazolecarboxylic acid amide
Overview
Description
3,4-Dichloro-5-isothiazolecarboxylic acid amide is a useful research compound. Its molecular formula is C4H2Cl2N2OS and its molecular weight is 197.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds like 3,4-Dichloro-5-isothiazolecarboxylic acid amide can play a crucial role in the development of new drugs and materials due to their unique structural and chemical properties. For instance, isothiazole derivatives have been investigated for their potential in creating biologically active compounds. Studies involving the synthesis of acyl thioureas and acyl thiosemicarbazides highlight the importance of such derivatives in medicinal chemistry, demonstrating their antimicrobial, antitumor, antiviral, and other biological activities (Kholodniak & Kovalenko, 2022).
Environmental Applications
Chemicals with similar structures might also be employed in environmental science, for example, as sensors or in the removal of pollutants. The research on CO2-responsive polymers showcases how chemical compounds can be designed to react with CO2, offering potential applications in capturing and sequestering CO2 from the atmosphere (Lin & Théato, 2013). Such research underscores the role of specialized chemical compounds in addressing environmental challenges.
Material Science
In material science, the structural elements of isothiazole derivatives can contribute to the development of novel materials with specific desired properties. For example, conjugated polymers containing various organic compounds have been explored for their electronic device applications. The review by Deng et al. (2019) discusses the use of diketopyrrolopyrrole-based polymers in electronic devices, indicating the potential of structurally similar compounds in the creation of high-performance materials (Deng et al., 2019).
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)10-8-3(1)6/h(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVBHUHEVRNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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